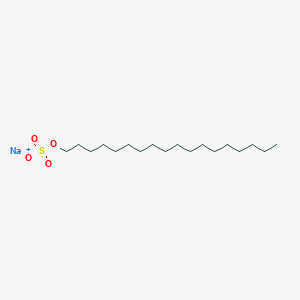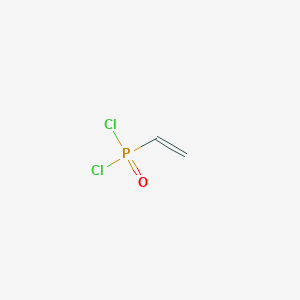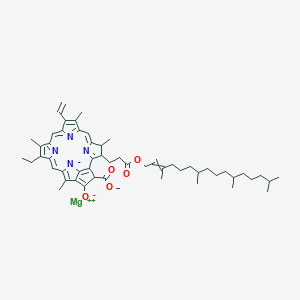
Sodium stearyl sulfate
説明
Synthesis Analysis
The synthesis of sodium stearyl sulfate and related compounds involves multi-step chemical processes. For instance, a method for synthesizing sodium polyhydroxysterols sulfated, which shares a similar sulfation process with sodium stearyl sulfate, involves starting with natural sterols and transforming them through oxidation and subsequent reactions to achieve the sulfated product with high yield (Cui Jian-guo, 2008). This demonstrates the complexity and efficiency of the synthesis process for sulfated compounds.
Molecular Structure Analysis
The structure of sodium stearyl sulfate is critical to its function and reactivity. Although specific studies on sodium stearyl sulfate's molecular structure are limited, related research on sodium sulfate hydrates provides insight into the coordination and arrangement of sodium ions in sulfate compounds. For instance, the crystal structure of sodium sulfate heptahydrate reveals that sodium cations are octahedrally coordinated to water molecules, forming a three-dimensional bonded network. This suggests a complex molecular geometry that influences the compound's chemical behavior (I. Oswald et al., 2008).
Chemical Reactions and Properties
Sodium stearyl sulfate participates in various chemical reactions, demonstrating its versatile chemical properties. For example, the reaction of sodium chloride with sulfur dioxide, steam, and air in the presence of a catalyst leads to the formation of sodium sulfate, highlighting the reactivity of sodium sulfate compounds in catalytic conditions (H. B. Jonassen & E. C. Beck, 1957). These reactions underscore the compound's involvement in sulfate formation and its reactive nature.
Physical Properties Analysis
The physical properties of sodium stearyl sulfate, such as solubility, phase behavior, and crystallization, play a significant role in its application and behavior in various environments. Research on sodium sulfate phases, for example, provides insights into the crystallization behavior and phase transitions that may be relevant to understanding sodium stearyl sulfate's physical characteristics. The study of sodium sulfate crystallization in porous materials sheds light on the compound's behavior under different temperature conditions, which is crucial for predicting its stability and reactivity in various settings (M. Steiger & Sönke Asmussen, 2008).
科学的研究の応用
Cosmetics : Sodium stearyl sulfate is primarily used as a surfactant in cosmetics, especially in soaps and shampoos. It is considered safe for use in cosmetics at certain concentrations, showing less irritation to the skin compared to sodium lauryl sulfate (Fiume et al., 2010).
Surface Activities : The combination of sodium stearyl sulfate with oleyl sulfate influences surface activities, such as increasing the solubility of stearyl sulfate in water and impacting surface tension and carbon dispersing abilities in solutions (Kobashi, 1967).
Material Science : Sodium stearyl sulfate is used in the creation of hydrogels, where it contributes to properties like self-healing, toughness, and physical cross-linking. These hydrogels have potential applications in biocompatible materials and drug delivery systems (Tuncaboylu et al., 2011).
Oral Health : In the context of oral health, sodium stearyl sulfate, among other detergents, has been studied for its cytotoxic effects on human oral epithelial cells. The findings are significant for the formulation of non-toxic detergents in oral hygiene products (Arenholt-Bindslev et al., 1992).
Pharmaceuticals : It is also evaluated as a tablet lubricant, showing similar effectiveness to magnesium stearate in reducing friction and adhesion, influencing tablet strength, and disintegration time (Hölzer & Sjogren, 1979).
Pulmonary Drug Delivery : Sodium stearyl sulfate is studied in the context of pulmonary drug delivery, specifically in the development of sodium hyaluronate respirable dry powders. Its inclusion as a surfactant was found to enhance the respirability of these powders (Martinelli et al., 2017).
Antiviral Activity : Research on sulfated derivatives of cholesterol and related compounds includes sodium stearyl sulfate for its potential antiviral activity, showing effectiveness against viruses like HSV-2 (Santos et al., 2003).
Antiproliferative Activity : Similarly, studies on sulfated steroidal compounds, including sodium stearyl sulfate, have shown significant antiproliferative activity against various cancer cell lines (Huang et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
sodium;octadecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZBFJYXRGSRGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047103 | |
| Record name | Octadecyl sulfate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium stearyl sulfate | |
CAS RN |
1120-04-3, 65151-89-5 | |
| Record name | Sodium stearyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065151895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monooctadecyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl sulfate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium octadecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium octadecadienyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM STEARYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4EWW0Y4EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)






![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

